An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate Hydrochloride: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate Hydrochloride: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-aminothiazole-4-carboxylate hydrochloride stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its intrinsic structural motifs—a reactive aminothiazole core coupled with an ethyl ester functional group—render it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This guide offers a comprehensive technical overview of its structure, physicochemical properties, synthesis, and, most critically, its application as a key starting material in the creation of targeted therapeutics. As a Senior Application Scientist, the following sections are designed to provide not only foundational knowledge but also actionable insights into the practical utility and considerations for employing this compound in a research and development setting.
Molecular Structure and Physicochemical Properties
Chemical Structure and Protonation State
The foundational structure of the free base, ethyl 2-aminothiazole-4-carboxylate, is a five-membered thiazole ring substituted with an amino group at the 2-position and an ethyl carboxylate group at the 4-position. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms by hydrochloric acid.
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Chemical Formula: C₆H₉ClN₂O₂S
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Molecular Weight: 208.67 g/mol
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CAS Number: 5398-36-7 (for the free base)[1]
A crucial consideration for researchers is the site of protonation. The 2-aminothiazole scaffold possesses three potential basic centers: the exocyclic amino nitrogen, the endocyclic thiazole nitrogen, and the ester carbonyl oxygen. Based on the principles of electronic distribution and resonance, the exocyclic amino group is the most basic site. The lone pair of electrons on this nitrogen is more localized compared to the thiazole ring nitrogen, which is involved in the aromatic system. Therefore, in the hydrochloride salt, the proton resides on the 2-amino group, forming an ammonium cation. This protonation significantly influences the compound's solubility and reactivity.
Caption: Hantzsch synthesis workflow for the target compound.
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate Hydrochloride
This protocol is a self-validating system, where the successful formation of the product is confirmed by its precipitation and subsequent characterization.
Materials:
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Ethyl bromopyruvate (1.0 eq)
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Thiourea (1.2 eq)
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Absolute Ethanol
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Concentrated Hydrochloric Acid
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Diethyl ether (for washing)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in absolute ethanol.
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Addition of α-Haloester: To the stirring solution, add ethyl bromopyruvate dropwise at room temperature. An exothermic reaction may be observed.
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Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). [2]4. Formation of the Free Base: Upon completion, cool the reaction mixture to room temperature. The free base, ethyl 2-aminothiazole-4-carboxylate, may precipitate as a solid.
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Isolation of the Free Base (Optional): The precipitated free base can be isolated by filtration, washed with cold ethanol, and dried.
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Hydrochloride Salt Formation: To the reaction mixture containing the free base (or the isolated free base redissolved in ethanol), add a solution of hydrochloric acid in ethanol (prepared by carefully adding concentrated HCl to cold ethanol) dropwise with stirring until the solution is acidic (pH 1-2).
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Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.
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Purification: Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
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Drying: Dry the purified ethyl 2-aminothiazole-4-carboxylate hydrochloride under vacuum to a constant weight.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
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¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.3 ppm), a singlet for the thiazole proton (around 7.5-8.0 ppm), and a broad singlet for the ammonium protons (downfield, typically > 9.0 ppm), which may exchange with residual water in the solvent. [2]* ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR will display signals for the ethyl group carbons (around 14 and 61 ppm), the thiazole ring carbons (in the aromatic region, typically 110-170 ppm), and the carbonyl carbon of the ester (around 160-165 ppm). [2]* FTIR (KBr): The infrared spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching of the ammonium group (broad, ~3100-3300 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=N and C=C stretching vibrations of the thiazole ring (in the 1500-1650 cm⁻¹ region).
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Mass Spectrometry (ESI+): The mass spectrum will show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 173.0. Common fragmentation patterns involve the loss of the ethoxy group (-45 Da) or the entire ethyl carboxylate group (-72 Da). [3]
Applications in Drug Discovery and Medicinal Chemistry
The true value of ethyl 2-aminothiazole-4-carboxylate hydrochloride lies in its utility as a versatile scaffold for the synthesis of high-value pharmaceutical agents, particularly in oncology. The 2-amino group provides a key handle for further chemical modifications, allowing for the construction of complex molecular architectures.
Precursor to Kinase Inhibitors
A significant application of this compound is in the synthesis of tyrosine kinase inhibitors (TKIs). Many TKIs feature a 2-aminothiazole core, which often serves as a hinge-binding motif within the ATP-binding pocket of the target kinase.
Case Study: Synthesis of Dasatinib
Dasatinib is a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). While various synthetic routes to Dasatinib exist, some reported methods utilize a 2-aminothiazole derivative that can be prepared from ethyl 2-aminothiazole-4-carboxylate. The core structure is elaborated through a series of reactions, including amidation and substitution, to yield the final drug substance. [4][5][6]
Sources
- 1. エチル-2-アミノチアゾール-4-カルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
